tert-Butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Overview
Description
Tert-Butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a useful research compound. Its molecular formula is C29H32F3NO5 and its molecular weight is 531.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reaction and Synthesis Applications
Functionalized Ethanamides Production : A study by Yavari, Zare, and Mohtat (2007) explored the reaction of tert-butyl isocyanide with benzylidene Meldrum's acids in the presence of ethane-1,2-diol or catechol. This process yields functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides in good yields, highlighting a synthetic route that could be analogous to the use of tert-butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate in complex organic synthesis Journal of Chemical Research.
Chiral Side Chain Synthesis for Statins : Choi Hyeong-Wook and Hyunik Shin (2008) reported an efficient synthesis of a compound closely related to the query, which is used as a chiral side chain in statins. This demonstrates the compound's potential in the synthesis of medically relevant molecules Synlett.
Cyclic Carbonates from Amino Acids : Sanda, Kamatani, and Endo (2001) investigated the synthesis and ring-opening polymerization of cyclic carbonates derived from amino acids. While not directly related, the methodologies could apply to the synthesis and polymerization behavior of compounds with similar structural features, indicating a potential application in polymer science Macromolecules.
Molecularly Uniform Model Oligomers for Polyurethanes : Research by Festel, Fischer, and Eisenbach (1997) on the stepwise synthesis of molecularly uniform oligourethanes highlights the importance of protective groups in the synthesis of complex organic molecules. This research could inform similar applications in the synthesis of compounds like the one Macromolecular Chemistry and Physics.
Atorvastatin Side Chain Synthesis : An improved synthesis for a key intermediate of Atorvastatin by Xiong, Li, Chen, Wenxue, and Chen (2014) demonstrates the relevance of such compounds in pharmaceutical synthesis, suggesting potential applications in the development of cholesterol-lowering drugs Tetrahedron-asymmetry.
Properties
IUPAC Name |
tert-butyl N-[2,2-dimethyl-5-[6-phenylmethoxy-5-(trifluoromethyl)naphthalen-2-yl]-1,3-dioxan-5-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F3NO5/c1-26(2,3)38-25(34)33-28(17-36-27(4,5)37-18-28)21-12-13-22-20(15-21)11-14-23(24(22)29(30,31)32)35-16-19-9-7-6-8-10-19/h6-15H,16-18H2,1-5H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSCRBFTKDDSDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C2=CC3=C(C=C2)C(=C(C=C3)OCC4=CC=CC=C4)C(F)(F)F)NC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743359 | |
Record name | tert-Butyl {5-[6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl]-2,2-dimethyl-1,3-dioxan-5-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1296716-89-6 | |
Record name | tert-Butyl {5-[6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl]-2,2-dimethyl-1,3-dioxan-5-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.